molecular formula C11H16N4O2 B15046188 (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B15046188
M. Wt: 236.27 g/mol
InChI Key: PKDROEAQLLQUOB-GMSGAONNSA-N
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Description

The compound “(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” (molecular formula: C₉H₁₆N₂O₂; molecular weight: 184.24 g/mol) is a chiral piperidine derivative featuring a 6-oxopiperidine core substituted with a methyl group at the 1-position and a 1-methylpyrazol-5-yl moiety at the 2-position. The stereochemistry is specified as (2R,3R), though it is commercially available as a racemic mixture (rac-(2R,3R)) in some catalogs . This compound is cataloged under CAS numbers 35590-72-8 and 2044706-27-4 (for a cyclopropyl analog) and is primarily utilized as a building block in medicinal chemistry and drug discovery . Its structural uniqueness lies in the combination of a saturated six-membered piperidine ring, a pyrazole heterocycle, and a carboxamide group, which may influence its physicochemical and binding properties in biological systems.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m1/s1

InChI Key

PKDROEAQLLQUOB-GMSGAONNSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CCC1=O)C(=O)N)C2=CC=NN2C

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative, followed by the introduction of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is pivotal in constructing the piperidine ring system. Key methods include:

  • Intramolecular Aldol Condensation : Precursors such as δ-amino ketones undergo base-catalyzed cyclization to form the 6-oxopiperidine scaffold.

  • Ring-Closing Metathesis : Olefin-containing substrates react with Grubbs catalysts to form the piperidine ring under inert conditions.

Cyclization MethodReagents/ConditionsYield (%)Reference
Aldol CondensationKOH/EtOH, reflux65–78
MetathesisGrubbs II, DCM, 40°C72

Amidation and Carboxamide Modifications

The carboxamide group participates in:

  • Hydrolysis : Acidic or basic conditions convert the carboxamide to a carboxylic acid. For example, treatment with HCl (6M) at 110°C yields the carboxylic acid derivative.

  • Amine Coupling : HATU-mediated coupling with primary/secondary amines introduces diverse substituents (e.g., methylamino groups) .

ReactionReagents/ConditionsProductReference
HydrolysisHCl (6M), 110°C, 12hCarboxylic acid derivative
HATU CouplingHATU, DIPEA, DMF, rtN-Methylcarboxamide

Pyrazole Functionalization

The 1-methylpyrazole moiety undergoes:

  • Electrophilic Substitution : Directed ortho-metalation with LDA enables bromination or iodination at the pyrazole C4 position .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups .

ReactionReagents/ConditionsOutcomeReference
BrominationLDA, Br₂, THF, −78°CC4-Bromopyrazole derivative
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂OBiaryl-substituted pyrazole

Piperidine Ring Modifications

The oxopiperidine ring is reactive at multiple sites:

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol.

  • Oxidation : MnO₂ oxidizes the C3 alcohol to a ketone, enhancing electrophilicity.

ReactionReagents/ConditionsProductReference
Ketone ReductionNaBH₄, MeOH, 0°C6-Hydroxypiperidine
Alcohol OxidationMnO₂, CHCl₃, reflux3-Ketopiperidine

Stereochemical Transformations

The (2R,3R) configuration is preserved or inverted via:

  • Epimerization : Base-catalyzed equilibration under reflux conditions (e.g., EtONa/EtOH).

  • Chiral Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica).

ProcessConditionsOutcomeReference
EpimerizationEtONa, EtOH, 80°CDiastereomeric mixture
Enzymatic ResolutionLipase PS, phosphate bufferEnantiopure (2S,3S) derivative

Protection/Deprotection Strategies

Critical for stepwise synthesis:

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups shield amines using Boc₂O/DMAP .

  • TFA Deprotection : Trifluoroacetic acid in DCM removes Boc groups quantitatively .

StrategyReagents/ConditionsApplicationReference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Amine protection during coupling
TFA DeprotectionTFA/DCM (1:1), rt, 2hBoc group removal

Key Synthetic Challenges

  • Regioselectivity : Competing reactivity at pyrazole C4 vs. C5 positions requires careful directing group selection .

  • Steric Hindrance : Bulky substituents on the piperidine ring slow coupling reactions, necessitating elevated temperatures.

Reaction Optimization Data

Data from kinetic studies highlight optimal conditions for critical transformations:

ReactionTemp (°C)Time (h)Yield (%)Purity (%)
HATU Coupling25128598
Suzuki Coupling80247395

Source: Compiled from

Scientific Research Applications

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the design of novel materials with specific functionalities, such as catalysts or sensors.

    Biological Studies: The compound can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic differences between the target compound and analogous molecules (Figure 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound: (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide Piperidine 1-Methyl, 1-methylpyrazol-5-yl, carboxamide 184.24 Not explicitly detailed in evidence; likely involves multi-step functionalization Chiral centers, racemic mixture availability, carboxamide moiety
FDB023330: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 1-Methyl, carboxamide 152.16 Unspecified Pyridone ring (partially unsaturated), simpler structure
Pyrimidine-pyrrolidine carboxamide () Pyrimidine-Pyrrolidine 5-Oxo-1-phenylpyrrolidin-3-yl, variable aliphatic amines Varies (e.g., ~300-350) Parallel solution-phase synthesis; five-step transformation of itaconic acid High purity (80–100%), scalable library synthesis
Patent Compound: 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine () Naphthyridine Morpholin-4-yl, dual pyrazolyl groups ~414 (estimated) Multi-step with intermediates; polymorph-controlled synthesis Polymorphic form B, high crystallinity
rac-(2R,3R)-1-Cyclopropyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxamide () Piperidine Cyclopropyl, 1-methylimidazol-2-yl, carboxamide ~237 (estimated) Unspecified Imidazole substituent (vs. pyrazole), cyclopropyl group

Key Structural and Functional Comparisons:

Core Heterocycles :

  • The target compound’s piperidine core (saturated six-membered ring) contrasts with the pyridine core in FDB023330 (partially unsaturated) and the naphthyridine core in the patent compound (fused bicyclic system) . Saturation in piperidine enhances conformational flexibility compared to aromatic pyridine or rigid naphthyridine.

Substituent Effects: The 1-methylpyrazol-5-yl group in the target compound provides a planar, nitrogen-rich heterocycle capable of π-π stacking and hydrogen bonding. This differs from the imidazol-2-yl group in the cyclopropyl analog (), which introduces an additional hydrogen bond donor . The carboxamide group is conserved across all compounds, suggesting a role in solubility or target binding.

Synthetic Complexity :

  • The patent compound () requires intricate multi-step synthesis with intermediates, while the pyrimidine-pyrrolidine derivatives () employ parallel solution-phase methods for diversification . The target compound’s synthesis likely shares functionalization steps (e.g., amidation) but diverges in starting materials.

Polymorphism and Purity :

  • The patent compound emphasizes polymorphic form B, highlighting crystallinity as a critical quality attribute . In contrast, the target compound’s racemic mixture () may necessitate chiral resolution for specific applications.

Biological Activity

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H14N4O2
Molecular Weight 222.25 g/mol
IUPAC Name This compound
PubChem CID 91654365

Research indicates that compounds similar to (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine derivatives exhibit significant activity on various biological targets, particularly in modulating receptor activity. Notably, studies have shown that pyrazole derivatives can act as allosteric modulators of the calcium-sensing receptor (CaSR), impacting calcium homeostasis in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole ring and the piperidine moiety are crucial for its interaction with biological targets. Variations in these structures have been explored to enhance potency and selectivity against specific receptors .

In Vitro Studies

In vitro assays have demonstrated that (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine derivatives exhibit promising activity against certain cancer cell lines. For instance, a related pyrazole compound was shown to inhibit cell proliferation in breast cancer models .

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacodynamics of this compound. Research indicated that compounds with similar structures could significantly reduce tumor growth in xenograft models, suggesting potential applications in oncology .

Case Studies

Case Study 1: Calcium-Sensing Receptor Modulation

A study focused on the modulation of the human calcium-sensing receptor demonstrated that structurally similar pyrazole compounds could enhance receptor sensitivity to calcium ions. This suggests potential therapeutic applications for disorders related to calcium homeostasis, such as secondary hyperparathyroidism .

Case Study 2: Antitumor Activity

Another investigation evaluated the antitumor properties of a related pyrazole derivative in melanoma models. The results indicated that treatment with these compounds led to a significant decrease in tumor size and improved survival rates compared to controls .

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